![molecular formula C11H12O2 B181875 2,2-Dimethyl-chroman-4-one CAS No. 3780-33-4](/img/structure/B181875.png)
2,2-Dimethyl-chroman-4-one
Overview
Description
2,2-Dimethyl-chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
The molecular formula of 2,2-Dimethyl-chroman-4-one is C11H12O2 .Scientific Research Applications
NMR Spectroscopy Studies
- Findings :
Therapeutic Potential
- Inflammation-Related Diseases :
Mechanism of Action
Target of Action
2,2-Dimethylchroman-4-one, also known as 2,2-dimethyl-3H-chromen-4-one or 2,2-Dimethyl-chroman-4-one, is a heterobicyclic compound that has been found to exhibit a wide range of pharmacological activities infantum .
Mode of Action
It is known that chroman-4-one derivatives interact with their targets, leading to various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
The molecular and cellular effects of 2,2-dimethylchroman-4-one’s action are diverse due to its wide range of pharmacological activities. For instance, chroman-4-one derivatives have been found to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, and antiviral activities .
Action Environment
It is known that the biological activity of chroman-4-one derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
2,2-Dimethyl-chroman-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3H-chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTNTKTZIQAPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428666 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3780-33-4 | |
Record name | 2,2-Dimethyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3780-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-dimethylchroman-4-one synthesized?
A1: Several synthetic routes exist for 2,2-dimethylchroman-4-one. Common methods include:
- Base-catalyzed condensation: Reacting 2'-hydroxyacetophenone with a carbonyl compound in the presence of a base like pyrrolidine. []
- Cyclocondensation: Reacting a phenol with an α,β-unsaturated carboxylic acid, like 3,3-dimethylacrylic acid, in the presence of an acid catalyst such as polyphosphoric acid. []
- Microwave-assisted synthesis: Utilizing microwave irradiation to facilitate the cyclization of chalcones derived from 2,2-dimethylchroman-4-one. []
Q2: What is the molecular formula and weight of 2,2-dimethylchroman-4-one?
A2: The molecular formula is C11H12O2, and its molecular weight is 176.21 g/mol.
Q3: What spectroscopic data is available for characterizing 2,2-dimethylchroman-4-one?
A3: Various spectroscopic techniques are employed to characterize this compound, including:
- NMR Spectroscopy: 1H and 13C NMR spectroscopy provides information about the hydrogen and carbon environments within the molecule. Studies have investigated the impact of substituents on the NMR spectra of 2,2-dimethylchroman-4-one derivatives. []
- IR Spectroscopy: Infrared spectroscopy reveals functional group presence, with characteristic peaks for the carbonyl group and aromatic ring system. []
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) assists in confirming the molecular weight and formula. []
Q4: How does the presence of the two methyl groups at the 2-position influence the reactivity of 2,2-dimethylchroman-4-one?
A4: The gem-dimethyl group at the 2-position significantly impacts reactivity:
- Ring-opening resistance: It hinders ring-opening reactions typically observed with chroman-4-ones under basic conditions. []
- Stabilization of intermediates: The methyl groups can stabilize intermediates formed during reactions, such as carbanions generated through deprotonation. []
- Steric hindrance: The methyl groups introduce steric hindrance, influencing the regioselectivity of reactions. For example, in Suzuki-Miyaura reactions with the bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one, the first aryl group preferentially adds to the less hindered 7-position. []
Q5: Can the carbonyl group in 2,2-dimethylchroman-4-one undergo typical reactions like aldol condensation?
A5: While typical aldol condensation conditions might prove challenging, successful aldol condensations with substituted benzaldehydes have been achieved using tetramethylorthosilicate and potassium fluoride. This approach highlights the importance of reagent choice in mediating reactions with 2,2-dimethylchroman-4-one. []
Q6: What are the known biological activities of 2,2-dimethylchroman-4-one and its derivatives?
A6: Research has revealed a range of biological activities associated with this class of compounds, including:
- Anti-obesity effects: 6-Acetyl-2,2-dimethylchroman-4-one isolated from Artemisia princeps was found to suppress adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. This effect is attributed to the activation of AMPK and the inhibition of adipogenesis-related signaling pathways. []
- Anti-platelet aggregation activity: 6-Acetyl-2,2-dimethylchroman-4-one has shown significant anti-platelet aggregation activity in vitro. []
- Insect antifeedant potential: Studies on 7-methoxy-2,2-dimethylchroman-4-one demonstrate its deterrent effects against the peach-potato aphid, suggesting potential applications in pest control. []
- Cytotoxicity: Derivatives of 2,2-dimethylchroman-4-one, such as striguellone A isolated from the fungus Lentinus striguellus, have shown cytotoxicity against cancer cell lines. []
Q7: How do structural modifications of 2,2-dimethylchroman-4-one influence its biological activity?
A7: Modifying the 2,2-dimethylchroman-4-one structure significantly impacts its biological profile:
- Introduction of substituents: Introducing substituents like halogens, alkoxy groups, or aryl groups at various positions can alter the molecule's electronic and steric properties, influencing its interactions with biological targets. []
- Formation of fused ring systems: Fusing additional rings, such as a benzofuran ring, to the 2,2-dimethylchroman-4-one core can lead to compounds with enhanced biological activities. []
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